
An In-depth Technical Guide to Predicted
Domains and Motifs in TRAP Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TRAP-14

Cat. No.: B165488 Get Quote

A Note on Nomenclature: The term "TRAP-14" is not a standardized designation for a single,

well-characterized protein in major biological databases. Scientific literature more commonly

refers to several distinct proteins and protein complexes with "TRAP" in their names. This guide

will focus on the most extensively researched of these, providing detailed information on their

domains, motifs, and functional pathways. The primary focus will be on the bacterial trp RNA-

binding attenuation protein (TRAP), the eukaryotic Translocon-Associated Protein (TRAP)

complex, and the Plasmodium Thrombospondin-Related Anonymous Protein (TRAP). We will

also briefly touch upon TRAPPC14, a subunit of the Transport Protein Particle complex.

Bacterial trp RNA-binding Attenuation Protein
(TRAP)
The bacterial TRAP is a key regulator of tryptophan biosynthesis and transport in organisms

like Bacillus subtilis. It functions as a tryptophan-activated RNA-binding protein that modulates

gene expression.

Predicted and Characterized Domains and Motifs
The fundamental unit of TRAP is a single polypeptide chain that oligomerizes into a ring-

shaped structure, typically composed of 11 identical subunits.[1][2] Each subunit is comprised

of seven antiparallel beta-sheets.[2] The functional domains and motifs are largely formed by

the interfaces between these subunits.
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Feature Location Key Residues Function

L-Tryptophan Binding

Pocket

Interface between

adjacent subunits

Thr25, Gly27, Ala28,

Thr30, Gln47, Thr49,

Thr52, Ser53

Binds a single L-

tryptophan molecule,

leading to a

conformational

change that activates

RNA binding.[2]

RNA Binding Surface
Outer perimeter of the

protein ring

Glu36, Lys37, Asp39,

Lys56, Arg58

Interacts with

(G/U)AG repeats in

the 5' leader

sequence of the trp

operon mRNA.[1][2][3]

Inter-subunit Interface
Between adjacent

protomers
-

Extensive hydrogen

bonds stabilize the

quaternary ring

structure.[2]

Experimental Protocols
Alanine Scanning Mutagenesis to Identify Key Binding Residues:

This technique was employed to identify amino acids critical for the interaction between TRAP

and its inhibitory protein, Anti-TRAP (AT).

Mutant Library Creation: Site-directed mutagenesis was used to systematically replace

individual amino acid residues in the AT protein with alanine.

Protein Expression and Purification: Wild-type and mutant AT proteins were expressed in E.

coli and purified.

Binding Affinity Measurement: The affinity of each mutant AT protein for TRAP was

determined using techniques such as surface plasmon resonance (SPR) or isothermal

titration calorimetry (ITC).
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Data Analysis: A significant decrease in binding affinity for a particular alanine mutant

compared to the wild-type protein indicated that the original residue plays a crucial role in the

interaction. For example, mutations V02A, I03A, D06A, and D07A in Anti-TRAP showed a

greater than 20-fold reduction in affinity for TRAP.[3]

Signaling and Regulatory Pathway
The TRAP regulatory system is a classic example of transcriptional attenuation.
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Caption: Tryptophan-mediated regulation of gene expression by TRAP.

Eukaryotic Translocon-Associated Protein (TRAP)
Complex
The TRAP complex, also known as the signal sequence receptor (SSR) complex, is a

heterotetrameric assembly in the endoplasmic reticulum (ER) membrane. It is associated with

the Sec61 protein translocation channel and is involved in the biogenesis of a subset of

secreted and membrane proteins.
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Predicted and Characterized Domains and Motifs
The TRAP complex consists of four subunits: TRAPα, TRAPβ, TRAPγ, and TRAPδ.

Subunit
Predicted
Domains/Motifs

Key Features Function

TRAPα (SSR1)

Single

transmembrane

domain, large luminal

domain

-

Core component,

interacts with other

subunits and

potentially the nascent

polypeptide chain.

TRAPβ (SSR2)

Single

transmembrane

domain, N-terminal

luminal domain, C-

terminal cytosolic tail

Retention motif

K(X)KKXX in the C-

terminus for ER

localization.[4]

Structural component,

may play a role in

complex assembly

and stability.

TRAPγ (SSR3)

Multiple

transmembrane

helices

Forms a seven-

transmembrane helix

bundle with parts of

TRAPα, β, and δ.[5]

Interacts with the

ribosome (28S rRNA

and rpL38) and

Sec61α/γ.[5]

Anchors the TRAP

complex to the

ribosome and the

Sec61 translocon.[5]

TRAPδ (SSR4)

Single

transmembrane

domain, N-terminal

luminal domain

Contains a disulfide

bridge in the luminal

domain (Cys3 and

Cys34).[4]

Essential for the

translocation of

specific substrates;

mutations can lead to

congenital disorders

of glycosylation.

Experimental Protocols
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis:
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Cryo-EM has been instrumental in elucidating the structure of the TRAP complex in association

with the ribosome and the Sec61 translocon.

Sample Preparation: Ribosome-nascent chain complexes stalled on mRNA are purified.

These are then incubated with purified and solubilized ER microsomes or reconstituted

proteoliposomes containing the Sec61 and TRAP complexes.

Vitrification: The sample is applied to an EM grid, blotted, and plunge-frozen in liquid ethane

to embed the complexes in a thin layer of vitreous ice.

Data Collection: The frozen grids are imaged in a transmission electron microscope at

cryogenic temperatures. Thousands of images of individual particles are collected.

Image Processing and 3D Reconstruction: The particle images are aligned and classified. A

high-resolution 3D map of the entire supercomplex is computationally reconstructed.

Model Building: Atomic models of the individual components (ribosome, Sec61, TRAP

subunits) are fitted into the cryo-EM density map to determine their arrangement and

interactions.[5]

Signaling and Functional Pathway
The TRAP complex functions as an accessory component of the co-translational protein

translocation machinery.
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Caption: Role of the TRAP complex in co-translational protein translocation.
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Plasmodium Thrombospondin-Related Anonymous
Protein (TRAP)
TRAP is a Type 1 transmembrane protein essential for the gliding motility and host cell invasion

of Plasmodium sporozoites, the causative agent of malaria.

Predicted and Characterized Domains and Motifs
The extracellular portion of TRAP contains well-defined adhesive domains.
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Domain Abbreviation Location Key Features Function

von Willebrand

factor A domain
VWA

N-terminal

extracellular

region

Contains a Metal

Ion-Dependent

Adhesion Site

(MIDAS).[6][7]

Binds to host cell

receptors, such

as human

platelet-derived

growth factor

receptor β

(hPDGFRβ).[7]

Required for

sporozoite

motility and

invasion.

Thrombospondin

Type 1 Repeat
TSR

Extracellular

region, C-

terminal to the

VWA domain

Rich in

tryptophan and

cysteine

residues, forming

a specific 3D

fold.

Also required for

optimal binding

to host cells and

essential for

motility and

invasion.[6][7]

Proline-rich

region
-

Stalk region

between TSR

and

transmembrane

domain

Likely

unstructured,

projects the

adhesive

domains from the

parasite surface.

[6]

Provides spacing

and flexibility.

Transmembrane

Domain
TM

Spans the

parasite plasma

membrane

-

Anchors the

protein in the

membrane.[7]

Cytoplasmic

Domain
CD

C-terminal,

intracellular

Interacts with the

parasite's actin-

myosin motor.

Links

extracellular

adhesion to the

internal motor

machinery for

gliding motility.
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Experimental Protocols
Protein-Protein Interaction Analysis using Deletion Constructs:

To determine which domains of TRAP are required for binding to host cell receptors,

researchers use cell lines expressing the receptor and test the binding of different fragments of

the TRAP protein.

Construct Design: A series of expression vectors are created that encode different portions of

the TRAP protein (e.g., full-length ectodomain, VWA domain only, TSR domain only, VWA-

TSR domains). These are often fused to a tag (e.g., Fc region of IgG) for purification and

detection.

Protein Expression and Purification: The constructs are expressed in a suitable system (e.g.,

mammalian HEK293 cells), and the secreted, tagged proteins are purified from the culture

medium.

Cell-Based Binding Assay: Host cells engineered to express the receptor of interest (e.g.,

hPDGFRβ) are incubated with the purified TRAP fragments.

Detection and Quantification: Binding is detected and quantified using an antibody against

the tag (e.g., anti-Fc) coupled to a fluorescent marker, followed by analysis with flow

cytometry.

Conclusion: By comparing the binding of different fragments, the domains necessary for the

interaction can be identified. Such experiments have shown that both the VWA and TSR

domains of TRAP are required for optimal binding to hPDGFRβ-expressing cells.[7]

TRAPPC14
TRAPPC14 is designated as subunit 14 of the TRAPP (Transport Protein Particle) complex.

The TRAPP complex is a large, multisubunit protein complex involved in tethering vesicles to

the Golgi apparatus.

Predicted Domains and Motifs
Information on TRAPPC14 is limited compared to the other TRAP proteins. However, database

annotations provide some predictions.
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Feature Database ID Location Function

TRAPP14_N
Pfam: PF15806,

InterPro: IPR055453
N-terminal region

The specific function

of this domain is not

yet well-characterized,

but it is a conserved

domain found in

TRAPPC14 orthologs.

[8]

Compositional Bias UniProt: Q8WVR3 87-98, 105-116
Glycine-rich regions.

[8]

Further experimental validation is required to elucidate the precise roles of these predicted

domains and motifs within the context of the larger TRAPP complex and its function in

intracellular trafficking.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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